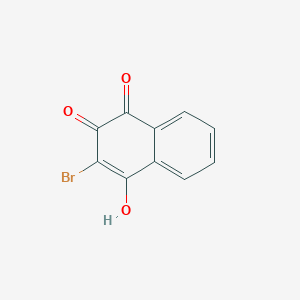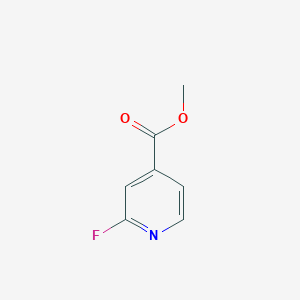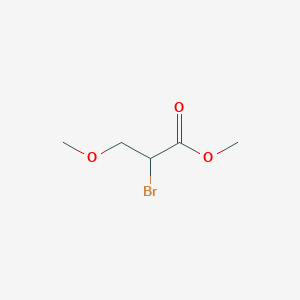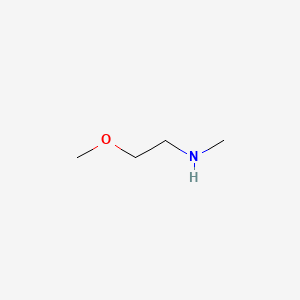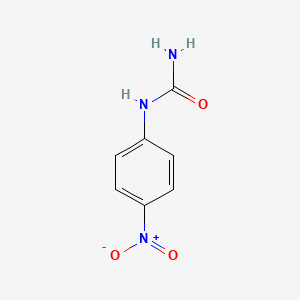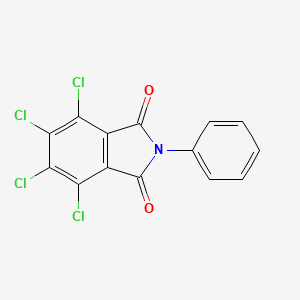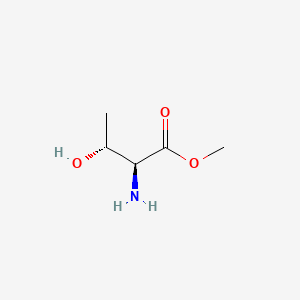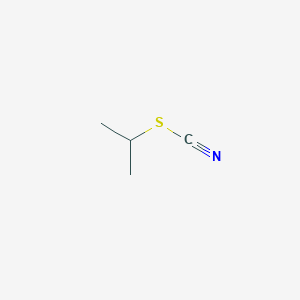
Isopropyl thiocyanate
Overview
Description
Isopropyl thiocyanate is an organic compound with the molecular formula C₄H₇NS. It belongs to the class of thiocyanates, which are characterized by the presence of the functional group R−S−C≡N. This compound is known for its distinctive sulfur-containing structure and is used as a building block in various chemical syntheses.
Mechanism of Action
Target of Action
Isopropyl thiocyanate is a small molecular compound with the structure of –N=C=S . It is known to interact with various biological targets, particularly enzymes and proteins within cells .
Mode of Action
The interaction of this compound with its targets involves a base-catalyzed reaction with thiols, yielding thiourethanes . This reaction has been recognized for its potential as a click reaction, a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
Biochemical Pathways
This compound affects various biochemical pathways. It is known that thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The exact biochemical pathways and their downstream effects influenced by this compound are still under investigation.
Pharmacokinetics
Given its small molecular size and its lipophilic nature , it can be hypothesized that this compound might be well absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Many thiocyanate derivatives, including this compound, show excellent antibacterial, antiparasitic, and anticancer activities . These effects are likely due to its interactions with various cellular targets and its influence on multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of its reactions with thiols Additionally, the presence of other competing reactants can also influence its mode of action
Biochemical Analysis
Biochemical Properties
It is known that isothiocyanates, a class of compounds to which Isopropyl thiocyanate belongs, are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables . They have demonstrated diverse bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .
Cellular Effects
Studies on other isothiocyanates have shown that they can have a myriad of health benefits, encompassing anti-inflammatory and antioxidant effects, inhibition of tumor cell growth, antidiabetic properties, and cardioprotective effects .
Molecular Mechanism
It is known that isothiocyanates can be synthesized by employing isopropyl amine as a starting reagent
Temporal Effects in Laboratory Settings
It is known that biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the safety and toxicity of nutraceuticals, including isothiocyanates, are evaluated in animal models .
Metabolic Pathways
It is known that isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates .
Transport and Distribution
Understanding the bioavailability, transport, and metabolism of isothiocyanates is fundamental to understanding their mechanisms of protective functions .
Subcellular Localization
It is known that the subcellular localization of proteins and other biomolecules can be determined using mass spectrometry-based methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl thiocyanate can be synthesized through several methods. One common method involves the reaction of isopropyl bromide with sodium thiocyanate in boiling ethanol . This reaction proceeds as follows:
(CH₃)₂CHBr+NaSCN→(CH₃)₂CHSCN+NaBr
Another method involves the cyanation of organosulfur compounds. For example, sulfenyl thiosulfates react with alkali metal cyanides to yield thiocyanates .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: Converts thiocyanates to thiocarbamates.
Electrochemical Reduction: Converts thiocyanates to thioates and cyanide.
Isomerization: Converts thiocyanates to isothiocyanates, especially rapid for allyl isothiocyanate.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and a catalyst.
Electrochemical Reduction: Involves an electrochemical cell setup.
Isomerization: Can be catalyzed by excess thiocyanate ion.
Major Products:
Hydrolysis: Thiocarbamates.
Electrochemical Reduction: Thioates and cyanide.
Isomerization: Isothiocyanates.
Scientific Research Applications
Isopropyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- Phenyl thiocyanate
- Methyl thiocyanate
- Allyl thiocyanate
Comparison: Isopropyl thiocyanate is unique due to its isopropyl group, which imparts different steric and electronic properties compared to other thiocyanates. This uniqueness affects its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
propan-2-yl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4(2)6-3-5/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUABTFPYLQSPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289372 | |
| Record name | isopropyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-59-2 | |
| Record name | 625-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isopropyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different structural forms of isopropyl thiocyanate observed in various states of matter?
A1: Research using Raman and IR spectroscopy has revealed that this compound exists as two conformers: anti (Cs symmetry) and gauche (C1 symmetry). The anti conformer, where the isopropyl group and the thiocyanate group are on opposite sides of the C-S bond, is the predominant form in the vapor, liquid, and crystalline states. The gauche conformer, where these groups are on the same side, is also present in the vapor and liquid phases, but not in the crystalline form. []
Q2: Can we quantify the relative stability of these conformers?
A2: Yes, the energy difference between the anti and gauche conformers of this compound has been experimentally determined. Variable-temperature Raman spectra of the liquid state yielded an enthalpy difference (ΔH°) of 2.4 ± 0.2 kJ mol−1, favoring the anti conformer. Similar values were obtained in argon and nitrogen matrices, suggesting this preference holds true in the gas phase as well. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



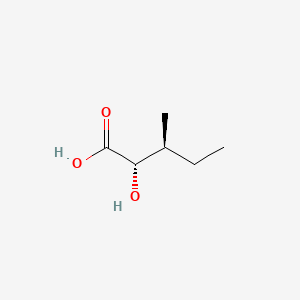
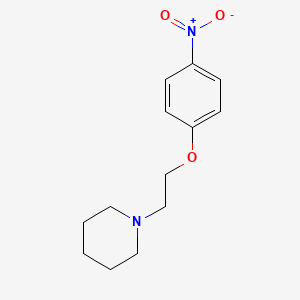
![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)
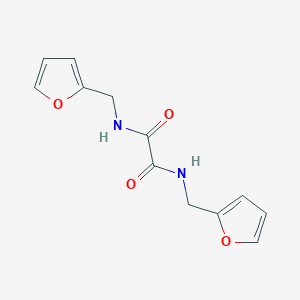
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
